9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

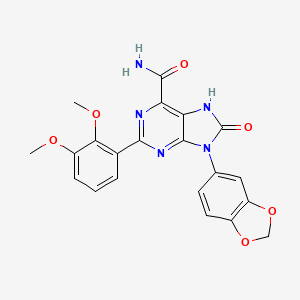

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a benzodioxol moiety at position 9 and a 2,3-dimethoxyphenyl group at position 2. The 8-oxo group introduces a ketone functionality, which may influence hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O6/c1-29-13-5-3-4-11(17(13)30-2)19-23-15(18(22)27)16-20(25-19)26(21(28)24-16)10-6-7-12-14(8-10)32-9-31-12/h3-8H,9H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZIMINUZFJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a novel derivative of purine that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H18N4O5

- Molecular Weight : 378.37 g/mol

The structural features include a purine core substituted with a benzodioxole moiety and methoxy groups, which are believed to contribute to its biological properties.

Research indicates that the compound exhibits several mechanisms of action:

- Antioxidant Activity : The presence of the benzodioxole structure is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism .

- Anticancer Properties : In vitro assays have shown that this compound can induce cytotoxicity in various cancer cell lines while sparing normal cells, indicating a selective action against malignant cells .

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Cell Type/Model |

|---|---|---|

| α-Amylase Inhibition | 0.68 | Streptozotocin-induced diabetic mice model |

| Cytotoxicity | 26–65 | Various cancer cell lines |

Case Studies and Research Findings

- Antidiabetic Effects : In a study involving streptozotocin-induced diabetic mice, the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests its potential as an antidiabetic agent .

- Cytotoxicity in Cancer Cells : The compound demonstrated significant cytotoxic effects against four different cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, it exhibited minimal toxicity towards normal human embryonic kidney cells (HEK293T), with an IC50 greater than 150 µM .

- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase was validated through enzyme assays, revealing an IC50 value of 0.68 µM, which indicates strong potential for managing postprandial blood glucose levels in diabetic conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are identified in the evidence, differing primarily in substituents on the phenyl ring or purine core. These variations impact molecular weight, electronic properties, and solubility.

Table 1: Comparative Analysis of Structural Analogs

† Molecular formula inferred from analogs; ‡ Estimated based on G656-0316 (449.42 g/mol) minus methyl group.

Substituent Effects on Properties

a) Electronic and Steric Modifications

- Methoxy vs. Hydroxy Groups : The target’s 2,3-dimethoxyphenyl group increases lipophilicity compared to the hydroxyl-containing analog , which may reduce solubility but improve membrane permeability.

- Trifluoromethoxy () : The strong electron-withdrawing nature of the -OCF₃ group could enhance metabolic stability and receptor binding affinity .

b) Methyl Substitutions

- The 3-methylphenyl group in G417-0446 lacks polar substituents, possibly reducing solubility compared to methoxy analogs .

c) Benzodioxol Consistency

All analogs retain the benzodioxol moiety, suggesting its critical role in base stacking or π-π interactions with biological targets.

Implications for Research and Development

- Synthetic Strategies : emphasizes spirocyclic synthesis routes, which may inspire derivatization methods for the target compound’s analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.